molecular formula C7H10Br4O2 B13950482 Tribromoethyl 2-bromoisovalerate CAS No. 64047-47-8

Tribromoethyl 2-bromoisovalerate

Cat. No.: B13950482
CAS No.: 64047-47-8
M. Wt: 445.77 g/mol
InChI Key: OSZOQLCMBZVJQQ-UHFFFAOYSA-N
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Description

Tribromoethyl 2-bromoisovalerate is a chemical compound that features a tribromoethyl group attached to a 2-bromoisovalerate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribromoethyl 2-bromoisovalerate can be synthesized through a multi-step process involving the bromination of ethyl isovalerate followed by the introduction of the tribromoethyl group. The reaction typically involves the use of bromine or brominating agents under controlled conditions to ensure the selective bromination of the desired positions on the molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species safely. The process would include steps for purification and isolation of the final product to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tribromoethyl 2-bromoisovalerate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes or alkynes.

Scientific Research Applications

Tribromoethyl 2-bromoisovalerate has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

    Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industrial Applications: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which tribromoethyl 2-bromoisovalerate exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tribromoethanol: A related compound used as an anesthetic and in organic synthesis.

    2-Bromoethyl Isovalerate: Another brominated ester with similar reactivity.

    2,2,2-Tribromoethanol: Known for its use in anesthesia and as a polymerization initiator.

Uniqueness

Tribromoethyl 2-bromoisovalerate is unique due to the combination of the tribromoethyl and 2-bromoisovalerate groups, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

64047-47-8

Molecular Formula

C7H10Br4O2

Molecular Weight

445.77 g/mol

IUPAC Name

2,2,2-tribromoethyl 2-bromo-3-methylbutanoate

InChI

InChI=1S/C7H10Br4O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3

InChI Key

OSZOQLCMBZVJQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC(Br)(Br)Br)Br

Origin of Product

United States

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